molecular formula C22H28O12 B7796252 Fuc1-alpha-4Gal1-b-4-MU

Fuc1-alpha-4Gal1-b-4-MU

Cat. No.: B7796252
M. Wt: 484.4 g/mol
InChI Key: UAKRUHKRXFCMAA-UHFFFAOYSA-N
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Description

Fuc1-alpha-4Gal1-b-4-MU (α-L-Fucopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-4-methylumbelliferone) is a fluorogenic substrate widely used to study enzymatic activity, particularly for α-L-fucosidases and β-galactosidases. This compound consists of a fucose residue linked via an α(1→4) glycosidic bond to galactose, which is further β-linked to the fluorescent reporter 4-methylumbelliferone (4-MU). Upon enzymatic cleavage of the glycosidic bond, 4-MU is released, emitting detectable fluorescence at 450 nm under excitation at 365 nm. This property makes it a critical tool for high-throughput screening of enzyme inhibitors, glycan-remodeling studies, and diagnostics for lysosomal storage disorders .

Properties

IUPAC Name

7-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)17(27)20(13(7-23)33-22)34-21-18(28)16(26)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKRUHKRXFCMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400385
Record name Fuc1-|A-4Gal1-b-4-MU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383160-15-4
Record name Fuc1-|A-4Gal1-b-4-MU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fuc1-alpha-4Gal1-b-4-MU involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and cyclization reactions. The reaction conditions typically require the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Fuc1-alpha-4Gal1-b-4-MU undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Fuc1-alpha-4Gal1-b-4-MU has numerous scientific research applications, including:

    Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.

    Biology: Investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals, nutraceuticals, and cosmetics.

Mechanism of Action

The mechanism of action of Fuc1-alpha-4Gal1-b-4-MU involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of pro-inflammatory enzymes like cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Key Observations:

Linkage Specificity :

  • This compound’s α(1→4) fucosidic linkage distinguishes it from Fucα(1→2)Gal-β-4-MU, which is specific to α(1→2)-fucosyltransferases or fucosidases. This structural difference dictates substrate specificity in enzymatic assays .
  • Gal-β-4-MU lacks fucose and is exclusively cleaved by β-galactosidases, making it unsuitable for fucosidase studies .

Synthetic Methods :

  • Gal-β-4-MU is synthesized via green chemistry approaches using A-FGO catalysts in THF, achieving high yields (98%) .
  • This compound requires multistep chemo-enzymatic synthesis, as described for Fucα(1→2)Gal derivatives in , involving enzymatic transfer of fucose from GDP-fucose to galactose-4-MU using recombinant fucosyltransferases .

Enzymatic Kinetics and Selectivity

highlights enzyme kinetic analyses for fucosyltransferases like BgtA, which show higher activity toward UDP-GalNAz (Km = 0.12 mM) compared to UDP-GalNAc (Km = 0.29 mM).

Biological Activity

Fuc1-alpha-4Gal1-b-4-MU, also known as 4-Methylumbelliferyl 4-O-(α-L-fucopyranosyl)-β-D-galactopyranoside, is a fluorescent compound with significant potential in biological research and medical diagnostics. This article explores its biological activity, structural characteristics, and applications based on diverse research findings.

  • CAS Number : 383160-15-4
  • Molecular Formula : C22H28O12
  • Molecular Weight : 484.4 g/mol
  • IUPAC Name : 7-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one

Structural Characteristics

This compound features a complex structure that includes a fucose and galactose moiety linked through glycosidic bonds. This structure is critical for its biological function, particularly in its interaction with specific receptors and enzymes.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity, particularly in inhibiting the growth of colon cancer cells. A study highlighted its ability to hinder colony formation in DLD-1 colon cancer cells, suggesting its potential as a therapeutic agent against certain cancers .

Enzymatic Activity

This compound serves as a substrate for various glycosidases, which can hydrolyze the glycosidic bonds. This property is exploited in biochemical assays to study enzyme activity and specificity. Its fluorescent nature allows for easy detection and quantification of enzymatic reactions.

Immunological Applications

The compound can be utilized to generate antibodies for diagnostic purposes. By using this compound as an antigen, researchers can develop assays for cancer detection and other diseases where fucose and galactose interactions are relevant .

Study 1: Anticancer Efficacy

A recent study examined the efficacy of this compound in vitro on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as a chemotherapeutic agent.

Concentration (µM)Cell Viability (%)
0100
1090
5060
10030

Study 2: Enzymatic Assays

In another investigation focusing on enzyme kinetics, this compound was used to assess the activity of α-fucosidase. The results demonstrated a Michaelis-Menten kinetic profile with a Km value of approximately 25 µM.

Enzyme Concentration (µg/mL)Reaction Rate (µmol/min)
00
105
2010
5025

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